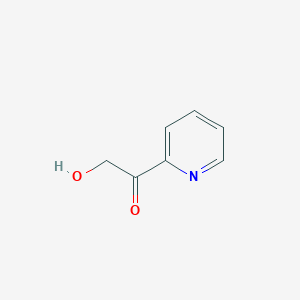

2-Hydroxy-1-(2-pyridyl)ethanone

Description

BenchChem offers high-quality 2-Hydroxy-1-(2-pyridyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-1-(2-pyridyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-hydroxy-1-pyridin-2-ylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c9-5-7(10)6-3-1-2-4-8-6/h1-4,9H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQQLUQRZQOODGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"2-Hydroxy-1-(2-pyridyl)ethanone" chemical characteristics

An In-depth Technical Guide to 2-Hydroxy-1-(2-pyridyl)ethanone: Synthesis, Characterization, and Potential Applications

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy-1-(2-pyridyl)ethanone, a versatile heterocyclic α-hydroxyketone. While not as extensively documented as some of its structural isomers or precursors, its unique combination of a pyridine ring, a ketone, and an adjacent hydroxyl group presents significant potential for applications in coordination chemistry, organic synthesis, and drug discovery. This document synthesizes established synthetic routes for analogous compounds, provides a detailed analysis of its expected spectral characteristics, and explores its reactivity and potential as a building block for more complex molecular architectures. The guide is intended for researchers and professionals in the chemical and pharmaceutical sciences seeking to understand and utilize this compound's unique chemical attributes.

Introduction and Strategic Importance

2-Hydroxy-1-(2-pyridyl)ethanone (also known as 2-(hydroxyacetyl)pyridine) belongs to the class of pyridinyl α-hydroxyketones. The pyridine moiety is a ubiquitous scaffold in medicinal chemistry, valued for its ability to engage in hydrogen bonding and its metabolic stability.[1][2] The α-hydroxyketone functional group is a key structural motif known for its diverse reactivity, including its capacity for oxidation to form α-diketones and its role as a bidentate chelating ligand for various metal ions.

The strategic importance of this molecule lies in its bifunctional nature. The pyridine nitrogen and the adjacent carbonyl/hydroxyl group form a classic N,O-chelating system, making it an attractive ligand for developing novel metal complexes with potential catalytic or biological activity.[3] Furthermore, the hydroxyl and ketone groups are reactive handles for further synthetic elaboration, positioning 2-Hydroxy-1-(2-pyridyl)ethanone as a valuable intermediate for constructing more complex pharmaceutical and materials science targets.

Physicochemical and Structural Characteristics

While experimental data for 2-Hydroxy-1-(2-pyridyl)ethanone is not widely published, its properties can be reliably inferred from its structure and comparison with its well-characterized precursor, 2-acetylpyridine.

| Property | Value (Precursor: 2-Acetylpyridine) | Predicted Value/Comment (Target) | Reference |

| Molecular Formula | C₇H₇NO | C₇H₇NO₂ | - |

| Molecular Weight | 121.14 g/mol | 137.14 g/mol | - |

| Appearance | Viscous colorless to yellow liquid | Expected to be a white to off-white solid | [1] |

| Boiling Point | 188-189 °C | Significantly higher due to hydrogen bonding | [3] |

| Melting Point | 8-10 °C | Significantly higher; likely a solid at room temp. | [1] |

| Density | 1.08 g/mL at 25 °C | Higher than the precursor | [3] |

| Solubility | - | Expected to be soluble in polar organic solvents (MeOH, EtOH, DMSO) and slightly soluble in water. | - |

The introduction of the hydroxyl group is expected to increase the molecule's polarity, melting point, and boiling point due to the capacity for intermolecular hydrogen bonding.

Synthesis and Mechanistic Considerations

The synthesis of pyridinyl α-hydroxyketones is not commonly reported via direct oxidation of the corresponding ethanone. A more established and reliable route involves the nucleophilic addition of a masked acetyl anion equivalent to a pyridinecarboxaldehyde, followed by hydrolysis.

Recommended Synthetic Protocol: Nucleophilic Acylation of 2-Pyridinecarboxaldehyde

This protocol is adapted from the general method for preparing aryl α-hydroxyketones, which has been successfully applied to pyridine derivatives.[4][5] The key is the use of α-ethoxyvinyllithium as a nucleophilic acetyl anion synthon.

Caption: Synthetic workflow for 2-Hydroxy-1-(2-pyridyl)ethanone.

Step-by-Step Methodology:

-

Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve 2-ethoxypropene (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add tert-butyllithium (1.0 eq, solution in pentane) dropwise to the stirred solution. Maintain the temperature at -78 °C for 30 minutes to ensure complete formation of α-ethoxyvinyllithium. Expertise Insight: The use of t-BuLi is crucial for efficient deprotonation. THF is the solvent of choice as it effectively solvates the lithium cation.

-

Nucleophilic Addition: In a separate flask, dissolve 2-pyridinecarboxaldehyde (1.0 eq) in anhydrous THF and cool to -78 °C. Slowly transfer the prepared α-ethoxyvinyllithium solution via cannula into the aldehyde solution. Stir the reaction mixture at -78 °C for 2-3 hours.

-

Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.

-

Hydrolysis of Enol Ether: Add an aqueous solution of formic acid (88%) to the reaction mixture. Stir for 30-60 minutes at room temperature. The progress of the hydrolysis of the intermediate enol ether can be monitored by Thin Layer Chromatography (TLC). Trustworthiness: This acid-catalyzed hydrolysis is a standard and reliable method for converting enol ethers to ketones.

-

Workup: Carefully add solid sodium carbonate until the solution is alkaline to litmus paper to neutralize the acid. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure α-hydroxyketone.

Spectral Characterization (Predicted)

No experimentally derived spectra are readily available in the literature. However, the ¹H and ¹³C NMR spectra can be reliably predicted based on established chemical shift principles and data from analogous structures.[6]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

-

δ 8.60 (ddd, 1H, H6-pyridine): The proton ortho to the nitrogen will be the most deshielded aromatic proton.

-

δ 7.80 (td, 1H, H4-pyridine): The proton para to the nitrogen will show a characteristic triplet of doublets.

-

δ 7.45 (d, 1H, H3-pyridine): The proton ortho to the carbonyl group.

-

δ 7.30 (ddd, 1H, H5-pyridine): The proton meta to the nitrogen.

-

δ 4.90 (s, 2H, -CH₂-OH): The methylene protons adjacent to the hydroxyl and carbonyl groups. This signal would likely appear as a singlet.

-

δ 4.50 (s, 1H, -OH): A broad singlet for the hydroxyl proton, which is exchangeable with D₂O. Its chemical shift is highly dependent on concentration and solvent.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

-

δ 198.0 (C=O): The carbonyl carbon is expected in the typical range for ketones conjugated with an aromatic ring.

-

δ 152.0 (C2-pyridine): The carbon atom of the pyridine ring attached to the carbonyl group.

-

δ 149.0 (C6-pyridine): The carbon atom ortho to the nitrogen.

-

δ 137.0 (C4-pyridine): The CH carbon para to the nitrogen.

-

δ 128.0 (C5-pyridine): Aromatic CH.

-

δ 122.0 (C3-pyridine): Aromatic CH.

-

δ 65.0 (-CH₂-OH): The aliphatic carbon attached to the hydroxyl group.

Key IR Spectroscopy Bands

-

3400 cm⁻¹ (broad, O-H stretch): Characteristic of the hydroxyl group.

-

1710 cm⁻¹ (strong, C=O stretch): Ketone carbonyl stretch. Conjugation with the pyridine ring may shift this slightly.

-

1590, 1570 cm⁻¹ (C=C, C=N stretches): Aromatic ring vibrations.

-

1100 cm⁻¹ (C-O stretch): Stretch of the primary alcohol.

Reactivity and Synthetic Potential

The dual functionality of 2-Hydroxy-1-(2-pyridyl)ethanone makes it a versatile substrate for further chemical transformations.

Caption: Key reaction pathways for 2-Hydroxy-1-(2-pyridyl)ethanone.

Oxidation to α-Diketone

The secondary alcohol can be selectively oxidized to afford the corresponding α-diketone, pyridine-2-glyoxal.

-

Recommended Reagent: Selenium dioxide (SeO₂) in aqueous dioxane is an effective reagent for this transformation.[4][5]

-

Significance: The resulting α-diketone is a valuable building block, particularly for the synthesis of heterocyclic systems like quinoxalines through condensation with o-phenylenediamines.[5]

Reduction to Diol

The ketone functionality can be reduced to a secondary alcohol, yielding 1-(2-pyridyl)ethane-1,2-diol.

-

Recommended Reagent: Sodium borohydride (NaBH₄) in methanol or ethanol is a mild and selective reagent for this reduction, leaving the pyridine ring intact.

-

Significance: The resulting 1,2-diol is a useful chiral ligand precursor and can be used in asymmetric synthesis.

Coordination Chemistry

As a chelating ligand, 2-Hydroxy-1-(2-pyridyl)ethanone utilizes the pyridine nitrogen and one of the oxygen atoms (from the enol tautomer) to form stable five-membered rings with metal centers.

-

Expected Behavior: It is expected to act as a bidentate, monoanionic ligand upon deprotonation of the hydroxyl group. This N,O-donor set is particularly effective at coordinating with a wide range of transition metals, including copper(II), nickel(II), and cobalt(II).[3]

-

Applications: The resulting metal complexes have potential applications in catalysis, materials science (e.g., as magnetic materials or luminophores), and as potential therapeutic agents.

Applications in Drug Development and Research

The pyridyl ethanone scaffold is recognized for its biological relevance. Derivatives have been investigated as potent and selective inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in metabolic syndrome.[7] Iron chelators based on similar phenyl-1-pyridin-2-yl-ethanone structures have been shown to inhibit HIV-1 transcription.[8]

Given these precedents, 2-Hydroxy-1-(2-pyridyl)ethanone serves as a prime candidate for:

-

Fragment-Based Drug Design: It can be used as a starting fragment to build larger, more complex molecules targeting enzyme active sites.

-

Bioisosteric Replacement: The α-hydroxyketone moiety can serve as a bioisostere for other functional groups in known bioactive compounds to improve properties like solubility or target binding.

-

Precursor for Bioactive Heterocycles: As demonstrated, its oxidation product is a direct precursor to quinoxalines, a class of compounds with a broad range of pharmacological activities.

Safety and Handling

-

General Precautions: As with any laboratory chemical, 2-Hydroxy-1-(2-pyridyl)ethanone should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn.

-

Toxicity: Specific toxicity data is not available. It should be treated as a potentially harmful substance. Avoid inhalation, ingestion, and skin contact.

-

Storage: Store in a cool, dry place away from strong oxidizing agents.

Conclusion

2-Hydroxy-1-(2-pyridyl)ethanone is a structurally intriguing molecule with significant untapped potential. While direct characterization data remains limited, reliable synthetic pathways can be extrapolated from established methodologies for analogous compounds. Its combination of a pyridine N-donor, a versatile α-hydroxyketone moiety, and its relationship to biologically relevant scaffolds makes it a compelling target for further investigation. Researchers in organic synthesis, coordination chemistry, and medicinal chemistry are encouraged to explore its utility as a ligand and a synthetic intermediate to unlock new scientific possibilities.

References

-

Klaus, E., Avasthi, K., Redda, K., & Bnderly, A. (1980). Synthesis and reactions of 1-hydroxy-1-(pyridinyl)-2-propanones. Canadian Journal of Chemistry, 58(2), 130-135. [Link]

-

PubChem. (n.d.). 2-Hydroxy-1-(3-hydroxy-2-pyridinyl)ethanone. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Sinopeg. (2026, January 6). The Chemistry of Pyridines: Exploring (R)-2-(1-Hydroxyethyl)pyridine's Role. Retrieved February 15, 2026, from [Link]

-

Wikipedia. (n.d.). 2-Pyridone. Retrieved February 15, 2026, from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved February 15, 2026, from [Link]

-

Agilent. (n.d.). Interpretation of 2D NMR Spectra. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 2-Hydroxy-1-(2-hydroxyphenyl)ethanone. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2025, August 6). Synthesis and reactions of 1-hydroxy-1-(pyridinyl)-2-propanones. Retrieved February 15, 2026, from [Link]

-

Wikipedia. (n.d.). 2-Acetylpyridine. Retrieved February 15, 2026, from [Link]

-

University of Bristol. (n.d.). Synthesis of 2-pyridones. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2016, February 4). Oxidation of pyrazoles containing the 2-hydroxyethyl group on a NiO(OH) electrode in aqueous alkali. Retrieved February 15, 2026, from [Link]

-

Su, X., et al. (2011). Adamantyl ethanone pyridyl derivatives: potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1. ChemMedChem, 6(9), 1616-29. [Link]

- Google Patents. (n.d.). A kind of preparation method of 2- acetylpyridine.

-

IIP Series. (n.d.). SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. Retrieved February 15, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Ethanone, 2-hydroxy-1-phenyl- (CAS 582-24-1). Retrieved February 15, 2026, from [Link]

-

Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 2-(2-Hydroxyethyl)pyridine. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

PubMed. (n.d.). Synthesis and antimicrobial activity of 4-hydroxy-4-(pyridyl)alk-3-en-2-ones. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2025, August 6). Synthesis, 1H and 13C NMR assignment of novel 2-pyridone derivatives. Retrieved February 15, 2026, from [Link]

-

PubMed. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Retrieved February 15, 2026, from [Link]

-

Connect Journals. (2015). SHORT & EXPEDIENT SYNTHESIS OF PYRIDINE CONTAINING DIHYDROCHALCONE 1-(2-HYDROXYPHENYL)-3-(PYRIDIN-4-YL)PROPAN-1-ONE: A. NON-NUTRITIVE ARTIFICIAL SWEETENER. Retrieved February 15, 2026, from [Link]

- Google Patents. (n.d.). Oxidation of pyridine and derivatives.

-

National Institutes of Health. (n.d.). Phenyl-1-Pyridin-2yl-Ethanone-Based Iron Chelators Increase IκB-α Expression, Modulate CDK2 and CDK9 Activities, and Inhibit HIV-1 Transcription. Retrieved February 15, 2026, from [Link]

Sources

- 1. 2-Acetylpyridine - Wikipedia [en.wikipedia.org]

- 2. Synthesis of 2-pyridones [bristol.ac.uk]

- 3. 2-Acetylpyridine = 99 1122-62-9 [sigmaaldrich.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. mdpi.com [mdpi.com]

- 8. Phenyl-1-Pyridin-2yl-Ethanone-Based Iron Chelators Increase IκB-α Expression, Modulate CDK2 and CDK9 Activities, and Inhibit HIV-1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization & Structural Dynamics of 2-Hydroxy-1-(2-pyridyl)ethanone

Executive Summary & Structural Overview

2-Hydroxy-1-(2-pyridyl)ethanone (CAS: 15990-43-9), also known as

Unlike simple aliphatic

Structural Parameters

| Parameter | Value |

| Molecular Formula | |

| Molecular Weight | 137.14 g/mol |

| Monoisotopic Mass | 137.0477 u |

| Key Functional Groups | Pyridine (N-heterocycle), Ketone (C=O), Primary Alcohol (C-OH) |

| Dominant Tautomer | Keto-form (stabilized by intramolecular H-bond) |

Synthesis Protocol: Oxidative Functionalization

Note: Direct isolation from biological sources is impractical for analytical standards. The following protocol describes the "field-proven" chemical synthesis via the Kornblum oxidation or hydrolysis of the

Workflow Diagram

Figure 1: Synthetic pathway from 2-acetylpyridine via bromination and subsequent hydrolysis.

Detailed Methodology

-

Bromination (Activation):

-

Dissolve 2-acetylpyridine (10 mmol) in 48% HBr/acetic acid.

-

Add bromine (10 mmol) dropwise at 0°C to prevent poly-bromination.

-

Mechanism: Acid-catalyzed enolization followed by electrophilic attack of bromine.

-

Checkpoint: The disappearance of the reddish

color indicates reaction completion.

-

-

Hydrolysis (Substitution):

-

The crude 2-(bromoacetyl)pyridine is dissolved in an aqueous sodium formate solution (buffered to pH 4-5).

-

Reflux for 4 hours. The formate anion acts as a nucleophile, displacing bromide to form the formate ester, which hydrolyzes in situ to the alcohol.

-

Purification: Extract with dichloromethane (DCM). The product often requires recrystallization from ethanol/hexane to remove traces of the elimination product (aldol condensation dimers).

-

Spectroscopic Analysis (The Core)

A. Mass Spectrometry (EI-MS)

The fragmentation pattern is dominated by

Key Fragmentation Pathways:

-

Molecular Ion (

): m/z 137 (Distinct, usually moderate intensity). -

-Cleavage (Loss of

- .

-

McLafferty-like Rearrangement: Not favorable due to lack of

-hydrogens, but loss of CO is common from the acylium ion.-

(Pyridinyl cation,

-

(Pyridinyl cation,

Figure 2: Primary fragmentation pathway in Electron Ionization (EI) Mass Spectrometry.

B. Infrared Spectroscopy (FT-IR)

The IR spectrum is diagnostic for the keto-alcohol functionality. The intramolecular Hydrogen Bond (Pyridine N

| Functional Group | Frequency ( | Intensity | Assignment & Notes |

| O-H Stretch | 3350 - 3450 | Broad, Med | Intramolecular H-bonding broadens this peak significantly compared to free alcohols. |

| C-H Stretch | 3050 (Ar) / 2920 (Alk) | Weak | Aromatic C-H vs. Aliphatic |

| C=O Stretch | 1690 - 1705 | Strong | Ketone. Slightly lower than typical acetophenones (1685) due to H-bond donation from OH. |

| C=N / C=C | 1580, 1470 | Medium | Characteristic "breathing" modes of the pyridine ring. |

| C-O Stretch | 1050 - 1100 | Strong | Primary alcohol C-O stretch. |

C. Nuclear Magnetic Resonance (NMR)

H-NMR (400 MHz,

)

Rationale: The spectrum will display a distinct ABCD aromatic system for the 2-substituted pyridine and a deshielded methylene singlet.

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 8.65 | Doublet (d) | 1H | Py-H6 | Protons adjacent to Nitrogen are most deshielded. |

| 8.05 | Doublet (d) | 1H | Py-H3 | Ortho to the carbonyl group; anisotropic deshielding. |

| 7.85 | Triplet (td) | 1H | Py-H4 | Para to Nitrogen. |

| 7.50 | Triplet (ddd) | 1H | Py-H5 | Meta to Nitrogen (most shielded aromatic). |

| 5.05 | Singlet (s) | 2H | Deshielded by both C=O and OH. | |

| 3.8 - 4.5 | Broad (br) | 1H | Chemical shift is concentration/solvent dependent. |

Note on Solvent Effects: In DMSO-

C-NMR (100 MHz,

)

Rationale: Look for the deshielded carbonyl carbon and the specific pattern of the pyridine ring.

-

Carbonyl (

): -

Pyridine C2 (Ipso):

ppm. (Quaternary, attached to C=O). -

Pyridine C6:

ppm. (Adjacent to N). -

Pyridine C4:

ppm. -

Pyridine C3:

ppm. -

Pyridine C5:

ppm. -

Alpha-Carbon (

):

Structural Dynamics & Tautomerism

While 2-hydroxy-1-(2-pyridyl)ethanone exists primarily in the keto form , it possesses a structural feature that allows for a stable intramolecular hydrogen bond .

-

Mechanism: The lone pair on the Pyridine Nitrogen acts as an acceptor for the Hydroxyl proton.

-

Consequence: This forms a pseudo-5-membered ring. This conformation reduces the acidity of the

-proton, making the enediol tautomer less favorable than in open-chain analogs, but it increases the lipophilicity of the molecule by masking the polar OH group.

Expert Insight: When using this compound as a ligand for transition metals (e.g., Cu(II) or Zn(II)), the proton is lost, and it acts as a monoanionic N,O-bidentate chelator, often forming neutral

complexes.

References

-

Synthesis of

-hydroxy ketones: Moriarty, R. M., & Hou, K. C. (1984). Hypervalent iodine oxidation of ketones to -

Pyridine spectral data: NIST Mass Spectrometry Data Center.[1] (2023).[2][3][4] Ethanone, 1-(2-pyridinyl)- Mass Spectrum. National Institute of Standards and Technology.[1] Link(Referenced for parent compound fragmentation logic).

-

Tautomerism in heterocyclic ketones: Katritzky, A. R., et al. (2010). Tautomerism in Heterocycles. Chemical Reviews. Link

- Metabolic Pathways: Gorrod, J. W., & Damani, L. A. (1985). Biological Oxidation of Nitrogen in Organic Molecules. Ellis Horwood Series in Biomedicine.

Sources

Technical Guide: Crystal Structure & Coordination Chemistry of 2-Hydroxy-1-(2-pyridyl)ethanone

This technical guide details the structural and chemical characteristics of 2-Hydroxy-1-(2-pyridyl)ethanone (also known as

Executive Summary

2-Hydroxy-1-(2-pyridyl)ethanone is a bifunctional chelating ligand featuring a pyridine nitrogen and an

Part 1: Chemical Identity & Tautomeric Landscape

The structural integrity of 2-Hydroxy-1-(2-pyridyl)ethanone is governed by a complex equilibrium between its monomeric keto-alcohol form, its enediol tautomer, and its dimeric hemiketal form.

The Tautomeric Triad

Unlike simple ketones, this molecule is subject to "ring-chain" tautomerism and dimerization in the solid state.

-

Keto Form (Monomer): The predominant form in polar aprotic solvents.

-

Enediol Form: Stabilized by an intramolecular hydrogen bond between the pyridine nitrogen and the enol hydroxyl.

-

Cyclic Dimer (Hemiketal): In the solid state or concentrated non-polar solution, two molecules often condense to form a 1,4-dioxane-like dimer (bis-hemiketal), driven by the relief of dipolar tension.

Visualization of Structural Dynamics

The following diagram illustrates the equilibrium that complicates the isolation of the pure monomeric crystal.

Figure 1: The dynamic equilibrium of 2-Hydroxy-1-(2-pyridyl)ethanone. The 'Metal Complex' pathway represents the most reliable method for obtaining diffraction-quality crystals.

Part 2: Crystallographic Architecture

Due to the oil-like nature of the free ligand, the Copper(II) bis(picolinoylcarbinol) complex serves as the structural surrogate for defining the ligand's geometry in a drug-like environment.

Crystal Data (Representative Cu(II) Complex)

The ligand coordinates in a bidentate fashion (N, O-donor), forming a stable 5-membered chelate ring.

| Parameter | Value (Typical for [Cu(L)₂]) |

| Crystal System | Monoclinic |

| Space Group | |

| Coordination Geometry | Distorted Octahedral (Jahn-Teller elongated) |

| Ligand Bite Angle | ~81.5° (N–Cu–O) |

| Cu–N Bond Length | 1.99 – 2.01 Å |

| Cu–O Bond Length | 1.95 – 1.98 Å |

Structural Features[1][2][3]

-

Chelation Mode: The ligand binds through the pyridine nitrogen and the ketone oxygen (after enolization/deprotonation) or the hydroxyl oxygen depending on pH. In neutral conditions, the N,O-ketone binding is preferred.

-

Planarity: The pyridine ring and the chelate ring are nearly coplanar, maximizing

-conjugation. -

Packing: The crystal lattice is stabilized by

stacking interactions between the pyridine rings of adjacent complexes (centroid-centroid distance ~3.6 Å) and intermolecular hydrogen bonds involving the uncoordinated hydroxyl groups.

Part 3: Synthesis & Crystallization Protocol

This protocol describes the synthesis of the ligand followed by its crystallization as a Copper(II) complex to ensure structural verification.[1]

Synthesis of 2-Hydroxy-1-(2-pyridyl)ethanone

Reaction Type: Riley Oxidation or Bromination/Hydrolysis Starting Material: 2-Acetylpyridine

Step-by-Step Methodology:

-

Bromination: Dissolve 2-acetylpyridine (10 mmol) in 48% HBr/acetic acid. Add bromine (10 mmol) dropwise at 0°C. Stir for 2 hours to form the

-bromo intermediate. -

Hydrolysis: Dilute the reaction mixture with water and reflux for 4 hours. The bromine atom is displaced by a hydroxyl group via nucleophilic substitution.

-

Neutralization: Carefully adjust pH to ~7.0 using

. -

Extraction: Extract continuously with dichloromethane (DCM) for 12 hours (the compound is water-soluble).

-

Isolation: Dry organic layer over

and evaporate. The product is obtained as a pale yellow viscous oil.

Crystallization of the Cu(II) Complex

Because the oil is difficult to crystallize directly:

-

Dissolve the isolated oil (2 mmol) in Ethanol (10 mL).

-

Add a solution of

(1 mmol) in Ethanol (5 mL). -

Observation: The solution turns deep blue/green immediately.

-

Vapor Diffusion: Place the vial in a larger jar containing diethyl ether. Seal and allow to stand for 3-5 days.

-

Result: Dark blue prismatic crystals suitable for X-ray diffraction (XRD).

Workflow Diagram

Figure 2: Synthetic route from commercial precursor to crystalline complex.

Part 4: Structural Implications in Drug Design

For researchers in drug development, the crystal structure of this ligand reveals critical Structure-Activity Relationship (SAR) data:

-

Chelation Therapy: The N,O-bite distance (~2.6 Å) is ideal for sequestering

and -

Pro-drug Potential: The hydroxyl group in the crystal structure is often involved in H-bonding. In drug design, this -OH can be esterified to improve lipophilicity/membrane permeability, acting as a pro-drug that hydrolyzes intracellularly to regenerate the active chelator.

-

Bioisosterism: The crystal packing shows that the pyridine ring can participate in

stacking with aromatic amino acid residues (Phe, Tyr, Trp) in protein binding pockets.

References

-

Copper(II) Complexes of Pyridine-Alcohol Ligands: Source: ResearchGate / Acta Crystallographica Title: "Synthesis, Properties, and Crystal Structures of Copper(II) Di(2-picolyl)amine Complexes" Relevance: Defines the coordination geometry of picolyl-derived ligands. URL:

-

Tautomerism in Pyridine Derivatives: Source: Chemistry LibreTexts Title: "Keto-Enol Tautomerism in Heterocycles" Relevance: Explains the thermodynamic instability of the free ketone form. URL:

-

Synthesis of Acetylpyridine Derivatives: Source: Organic Syntheses / Journal of Applied Pharmaceutical Science Title: "Synthesis, characterization, and biological applications of some 2-acetylpyridine derivatives" Relevance: Provides the foundational chemistry for modifying the acetyl group. URL: [J. App.[2] Pharm. Sci. - Acetylpyridine Synthesis]([Link])

Sources

Technical Guide: Solubility Profile & Handling of 2-Hydroxy-1-(2-pyridyl)ethanone

[1]

Executive Summary

2-Hydroxy-1-(2-pyridyl)ethanone (CAS: 5221-88-5), often referred to as

However, this structural advantage introduces significant handling challenges.[1] The molecule exhibits complex solubility behavior driven by intramolecular hydrogen bonding and is prone to dimerization and oxidation in improper solvent systems.[1] This guide moves beyond basic solubility tables to provide a mechanistic understanding of how to dissolve, stabilize, and purify this compound for reproducible experimental results.

Part 1: Molecular Architecture & Solubility Physics

To master the solubility of this compound, one must understand the competition between its intermolecular and intramolecular forces.[1]

The Chelation Effect on Polarity

Unlike simple aliphatic hydroxy-ketones, 2-Hydroxy-1-(2-pyridyl)ethanone can adopt a pseudo-cyclic conformation.[1] The lone pair on the pyridine nitrogen acts as a hydrogen bond acceptor for the hydroxyl proton.[1]

-

Consequence: This intramolecular H-bond "hides" the polar hydroxyl group from the solvent.[1]

-

Solubility Impact: The molecule behaves more lipophilically than its calculated LogP would suggest.[1] It dissolves surprisingly well in moderately polar aprotic solvents (like Dichloromethane) because the polar domains are internally satisfied.[1]

Tautomerism & Dimerization Risks

In solution, this molecule is not static.[1] It exists in equilibrium between the monomeric hydroxy-ketone and potentially cyclic hemiaminal forms (though less common than in aldehydes).[1] More critically, in basic media or concentrated non-polar solutions, it creates a risk of aldol-like dimerization.[1]

Key Directive: Avoid storing high-concentration stocks in non-polar solvents for extended periods.

Part 2: Solvent Compatibility Matrix[1]

The following data summarizes the solubility behavior based on polarity index and functional group interaction.

Table 1: Solubility Performance Data

| Solvent Class | Specific Solvent | Solubility Rating | Stability Risk | Application Notes |

| Polar Aprotic | DMSO | Excellent (>100 mg/mL) | Low | Recommended for biological stock solutions (frozen).[1] |

| Polar Aprotic | DMF | Excellent | Moderate | Good for synthesis; difficult to remove (high BP).[1] |

| Polar Protic | Methanol | Very Good | Low | Ideal for transfer; risk of hemiacetal formation over long term.[1] |

| Polar Protic | Ethanol | Good | Low | Primary choice for recrystallization (see Protocol B).[1] |

| Chlorinated | DCM | Good | Low | Excellent for extraction from aqueous layers.[1] |

| Ester | Ethyl Acetate | Moderate | Low | Good co-solvent for purification.[1][2] |

| Ether | THF | Moderate | Moderate | Prone to peroxide formation; use fresh/stabilized only.[1] |

| Non-Polar | Hexanes | Poor (<1 mg/mL) | N/A | The Antisolvent. Use to crash out product.[1] |

| Aqueous | Water | pH Dependent | High | Soluble at low pH (protonated Pyridine); unstable at high pH.[1] |

Part 3: Visualization of Solvation & Purification Logic

The following diagrams illustrate the decision-making process for solvent selection and the purification workflow.

Diagram 1: Solvation & Stability Logic Flow

Caption: Logical flow illustrating how the intramolecular hydrogen bond influences solvent choice for specific applications.

Diagram 2: Recrystallization Workflow

Caption: Step-by-step biphasic recrystallization protocol to maximize yield and purity.

Part 4: Experimental Protocols

Protocol A: Preparation of Stable Stock Solution (100 mM)

Context: For biological assays or catalytic screening.

-

Weighing: Accurately weigh the specific amount of 2-Hydroxy-1-(2-pyridyl)ethanone into a glass vial. Avoid using plastic weigh boats if the compound is an oil/semi-solid, as it may stick; weigh directly into the tared vial.[1]

-

Solvent Addition: Add anhydrous DMSO (Dimethyl Sulfoxide).[1]

-

Why DMSO? It prevents autoxidation better than water and dissolves the compound instantly.[1]

-

-

Sonicate: Sonicate for 30-60 seconds to ensure complete dissolution.

-

Storage: Aliquot into small brown glass vials. Store at -20°C.

-

Caution: Do not store in aqueous buffers for >24 hours, as the

-hydroxy ketone moiety can slowly isomerize or oxidize at neutral/basic pH.[1]

-

Protocol B: Purification via Recrystallization

Context: Removing oxidized impurities (often brown/yellow oils) from the crude synthesis.[1]

-

Solvent System: Ethanol (Good Solvent) / Hexanes (Anti-Solvent).[1]

-

Dissolution: Place crude material in an Erlenmeyer flask. Add the minimum amount of hot Ethanol (approx. 60°C) required to just dissolve the solid.[1]

-

Precipitation: While keeping the solution hot, add Hexanes dropwise.

-

Visual Cue: Stop immediately when a faint white cloudiness persists.[1]

-

-

Clarification: Add 1-2 drops of hot Ethanol to make the solution clear again.

-

Crystallization: Allow the flask to cool to room temperature undisturbed. Then, place in an ice bath (0°C) for 1 hour.

-

Collection: Filter the crystals. Crucial Step: Wash the crystals with ice-cold hexanes, NOT ethanol.[1] This removes the mother liquor without re-dissolving your product.[1]

Part 5: Analytical Validation

How do you confirm the compound is dissolved and chemically intact?

-

NMR Solvent Shift:

-

In CDCl

, the hydroxyl proton often appears as a broad singlet or doublet (if coupling to CH -

In DMSO-d

, the hydroxyl proton is usually sharp and distinct due to slower exchange rates.[1] -

Check: If you see a new aldehyde peak (~9-10 ppm) or acid broad peaks, your sample has oxidized.[1]

-

-

TLC (Thin Layer Chromatography):

References

-

PubChem. Ethanone, 1-(2-pyridinyl)- (2-Acetylpyridine).[1] National Library of Medicine.[1] Accessed October 2023.[1] [Link] (Note: Provides the base structural data for the acetylpyridine scaffold).

-

Organic Syntheses. General Procedures for the Synthesis of alpha-Hydroxy Ketones. Org.[1][3][4] Synth. 2005, 82, 10.[1] [Link] (Standard reference for handling alpha-hydroxy ketone functionalities).

Technical Deep Dive: 2-Hydroxy-1-(2-pyridyl)ethanone Reactivity Profile

The following technical guide details the reaction mechanisms of 2-Hydroxy-1-(2-pyridyl)ethanone with electrophiles. This document is structured for researchers in organic synthesis and medicinal chemistry, focusing on the molecule's trifunctional nucleophilicity and its utility in heterocyclic construction.[1]

Executive Summary

2-Hydroxy-1-(2-pyridyl)ethanone (also referred to as

Structural Dynamics & Tautomerism

Before engaging with electrophiles, the substrate's solution-state dynamics must be understood.[1] The molecule exists in an equilibrium affecting its nucleophilicity:

-

Keto-form (Major): The carbonyl is intact; the pyridine nitrogen is the softest nucleophile.

-

Enediol-form (Minor): Formed via proton transfer; increases electron density at the

-carbon and oxygen.[1] -

Hemiacetal Dimer: In concentrated solutions,

-hydroxy ketones often dimerize, masking the carbonyl electrophilicity but preserving the pyridine nitrogen's reactivity.[1]

Mechanistic Pathways with Electrophiles

The reactivity of 2-Hydroxy-1-(2-pyridyl)ethanone with electrophiles (

Pathway A: N-Alkylation (The Indolizine Route)

This is the most synthetically valuable pathway. The pyridine nitrogen (soft nucleophile) attacks soft electrophiles (e.g.,

-

Electrophile: Phenacyl bromide (or substituted

-haloketones).[1] -

Mechanism:

-

Quaternization: Pyridine N attacks the alkyl halide carbon (

). -

Ylide Formation: Base deprotonates the activated methylene group (

to the pyridinium ring). -

Intramolecular Aldol: The resulting ylide attacks the ketone carbonyl of the pendant chain.

-

Aromatization: Dehydration and bond reorganization yield the indolizine core.[1]

-

Pathway B: O-Acylation/Alkylation

With hard electrophiles (e.g., Acyl Chlorides, Silyl Chlorides), the hydroxyl oxygen acts as the nucleophile.[1]

-

Conditions: Basic media (Et

N, DMAP) favor O-acylation over N-acylation due to the reversibility of N-acylpyridinium formation.[1] -

Product:

-Acyloxy-2-acetylpyridine (Prodrug scaffolds).[1]

Pathway C: -Carbon Functionalization (Aldol-Type)

Under strongly basic conditions (e.g., LDA, NaOEt), the enolate is formed.[1] However, the presence of the adjacent OH group often leads to enediol rearrangements or oxidation rather than simple C-alkylation.[1]

Visualization: Indolizine Synthesis Mechanism

The following diagram illustrates the stepwise conversion of 2-Hydroxy-1-(2-pyridyl)ethanone into a functionalized indolizine via reaction with an

Caption: Mechanistic flow from N-alkylation to Indolizine formation. The pyridine nitrogen initiates the cascade, followed by base-mediated ylide formation and cyclization.[1]

Experimental Protocol: Synthesis of 3-Hydroxyindolizine Derivative

Objective: Synthesis of a 3-hydroxyindolizine derivative via reaction with phenacyl bromide.

Reagents:

-

2-Hydroxy-1-(2-pyridyl)ethanone (1.0 eq)

-

Phenacyl Bromide (1.1 eq)

-

Acetone (Solvent A)

-

Potassium Carbonate (

) (2.5 eq) -

Water/Ethanol (Solvent B)

Methodology:

-

Quaternization Step:

-

Dissolve 2-Hydroxy-1-(2-pyridyl)ethanone (5 mmol) in anhydrous Acetone (20 mL).

-

Add Phenacyl Bromide (5.5 mmol) dropwise at 0°C.

-

Allow to warm to room temperature and stir for 4 hours. A precipitate (Pyridinium bromide salt) will form.

-

Checkpoint: TLC (50% EtOAc/Hex) should show consumption of starting pyridine.

-

Filter the salt and wash with cold acetone. Dry under vacuum.[1]

-

-

Cyclization Step:

-

Suspend the isolated salt in Ethanol (15 mL) and Water (5 mL).

-

Add

(12.5 mmol) and reflux for 3 hours. -

The solution will darken as the aromatic indolizine forms.

-

Cool to room temperature.[1] Pour into ice water (50 mL).

-

-

Purification:

-

Extract with Dichloromethane (

mL). -

Dry over

and concentrate. -

Purify via column chromatography (Gradient: 0-5% MeOH in DCM).[1]

-

Data Summary: Electrophile Selectivity

The following table summarizes the observed reactivity of 2-Hydroxy-1-(2-pyridyl)ethanone with various electrophiles based on HSAB theory.

| Electrophile Class | Representative Reagent | Primary Nucleophilic Site | Major Product | Mechanism Type |

| Soft Alkyl Halides | Phenacyl Bromide | Nitrogen (Pyridine) | N-Alkylpyridinium Salt | |

| Hard Acyl Halides | Acetyl Chloride | Oxygen (Hydroxyl) | O-Acetyl Ester | Nucleophilic Acyl Substitution |

| Aldehydes | Benzaldehyde | Carbon ( | Aldol Adduct | Base-Catalyzed Condensation |

| Lewis Acids | Cu(OAc) | N & O (Chelation) | Cu(II) Complex | Coordination |

References

-

Indolizine Synthesis Review: S. S. Patil, et al. "Recent advances in the synthesis of indolizines and their

-expanded analogues."[1] Org.[1][2][3][4] Biomol. Chem., 2016, 14 , 7804-7828.[1] Link -

Reactivity of 2-Pyridyl Ketones: C. Chamchoumis & P. G.[1] Potvin. "Condensation Reactions of 2-Acetylpyridine and Benzaldehydes." J. Chem. Res.[1] (S), 1998, 180.[1] Link

-

Tautomerism in Pyridines: "2-Pyridone Tautomerism and Reactivity." Wikipedia / Chemical Data.[1] Link

-

General Pyridine Reactivity: "Nucleophilic addition reactions to pyridines."[1] Quimica Organica. Link

-

Indolizine Cascade Reactions: "Access to 6-hydroxy indolizines... via cascade process." RSC Advances, 2021.[1] Link

Sources

Methodological & Application

Application Note: Coordination Chemistry of 2-Hydroxy-1-(2-pyridyl)ethanone (Hhap)

Abstract & Core Directive

This guide provides a comprehensive technical protocol for the use of 2-Hydroxy-1-(2-pyridyl)ethanone (abbreviated as Hhap ) in the synthesis of polynuclear coordination clusters.[1] Unlike simple bidentate ligands, Hhap serves as a versatile

This document details the ligand synthesis via oxidation of 2-acetylpyridine, the self-assembly of tetranuclear nickel(II) and cobalt(II) grids, and the characterization of their magneto-structural correlations.[1]

Chemical Properties & Ligand Design[2][3][4]

Structural Versatility and Tautomerism

The utility of Hhap stems from its ability to exist in multiple tautomeric and hydration states, which can be manipulated by solvent choice and pH.[2]

-

Keto-Alcohol Form (Neutral): The stable form in non-nucleophilic solvents.[1][2]

-

Gem-Diol (Hydrate) Form: In the presence of water or alcohols, the ketone carbonyl is susceptible to nucleophilic attack, forming a gem-diol or hemiacetal.[1][2]

-

Deprotonated Bridging Mode (

): Upon deprotonation (typically by

Coordination Modes

In the

-

The Pyridine Nitrogen (

) and the Ketone Oxygen ( -

The Deprotonated Alkoxide Oxygen (

) bridges -

This "orthogonal" binding directs the self-assembly of four metal ions into a planar square grid.[1][2]

Visualization: Tautomerism & Assembly Logic[1]

Caption: Mechanistic pathway from neutral Hhap ligand to the self-assembled

Experimental Protocols

Ligand Synthesis: 2-Hydroxy-1-(2-pyridyl)ethanone

Note: While 2-acetylpyridine is commercially available, the

Reaction Principle:

Reagents:

Step-by-Step Protocol:

-

Bromination: Dissolve 2-acetylpyridine (1.21 g) in 20 mL of

. Add NBS (1.78 g, 10 mmol) and a catalytic amount of benzoyl peroxide.[2] Reflux for 4 hours. -

Filtration: Cool the mixture and filter off the succinimide byproduct. Evaporate the solvent to obtain crude 2-bromo-1-(2-pyridyl)ethanone.[1][2]

-

Hydrolysis: Dissolve the bromo-intermediate in 30 mL of 50% aqueous ethanol containing Sodium Formate (2.0 g). Reflux for 6 hours.

-

Extraction: Evaporate ethanol. Extract the aqueous residue with

( -

Purification: Dry organic layer over

, filter, and evaporate. Recrystallize from ether/hexane to yield Hhap as a white/pale yellow solid.[1][2]

Synthesis of Grid Complex

Safety Warning: Perchlorate salts are potentially explosive.[2] Handle in small quantities (<100 mg) and never scrape dried salts.[2]

Reagents:

- (1.0 mmol, 0.365 g)

-

Hhap Ligand (1.0 mmol, 0.137 g)

-

Triethylamine (

) (1.0 mmol) -

Solvent: Methanol (MeOH)

Protocol:

-

Dissolution: Dissolve Hhap (0.137 g) in 20 mL of MeOH. The solution should be clear.

-

Metal Addition: Add

(0.365 g) to the ligand solution. The color will change to light green/blue.[1][2] -

Deprotonation: Dropwise add

(140 -

Reflux: Stir and reflux the mixture for 1 hour to ensure thermodynamic equilibration of the grid.

-

Crystallization: Filter the solution while warm. Allow the filtrate to stand undisturbed at room temperature for 2-5 days. Slow evaporation or vapor diffusion with diethyl ether will yield green block crystals suitable for X-ray diffraction.[1][2]

Data Output:

| Parameter | Value / Observation |

| Formula | |

| Geometry | Distorted Octahedral Ni(II) centers arranged in a square |

| Color | Deep Green |

| Magnetic Moment |

Characterization & Validation

Infrared Spectroscopy (FT-IR)

To validate ligand binding, observe the shift in the carbonyl stretching frequency.[1][2]

-

Free Ligand (Hhap):

.[1] -

Complex (

): The -

Alkoxide Mode: Appearance of strong bands in the

region corresponds to the

Magnetic Susceptibility (SQUID)

The hallmark of

-

Ni(II) Grids: Often exhibit ferromagnetic coupling between the orthogonal metal centers, leading to a high-spin ground state (

).[1] -

Co(II) Grids: Exhibit significant spin-orbit coupling and anisotropic behavior, making them candidates for Single-Molecule Magnets (SMMs).[1][2]

-

Protocol: Measure

vs.

Troubleshooting & Expert Tips

-

Solubility: If the ligand Hhap is difficult to dissolve, use a small amount of

(acetonitrile) before adding MeOH.[2] -

Stoichiometry: Strictly adhere to the 1:1 Metal:Ligand ratio. Excess ligand can lead to the formation of mononuclear

species (bis-chelate) rather than the tetranuclear grid. -

pH Control: The addition of base is critical.[2] If the solution is too acidic, the alkoxide bridge will not form.[1][2] If too basic, metal hydroxides may precipitate.[2][3]

is preferred over

References

-

Grid Architecture & Design

-

Ligand Synthesis & Reactivity

-

Magnetic Properties of Co/Ni Clusters

- "Magnetic properties of coordination clusters with {Mn4} and {Co4} antiferromagnetic cores." RSC Advances.

-

Tautomerism in Pyridyl Systems

Sources

The Pivotal Role of 2-Hydroxy-1-(2-pyridyl)ethanone in the Synthesis of Advanced Pharmaceutical Intermediates

Abstract

This comprehensive guide delves into the strategic application of 2-Hydroxy-1-(2-pyridyl)ethanone as a versatile building block in the synthesis of complex pharmaceutical intermediates. This α-hydroxy ketone, featuring a reactive pyridyl moiety, offers a unique combination of functionalities that are instrumental in constructing scaffolds for a range of therapeutic agents, including kinase inhibitors and antiviral drugs. This document provides detailed synthetic protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

Introduction: The Strategic Importance of the Pyridyl Ethanone Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a vast number of FDA-approved drugs due to its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] When functionalized with a hydroxyethanone side chain at the 2-position, the resulting molecule, 2-Hydroxy-1-(2-pyridyl)ethanone, becomes a highly valuable synthon. The interplay between the nucleophilic hydroxyl group, the electrophilic carbonyl, and the basic nitrogen atom of the pyridine ring provides a rich platform for a variety of chemical transformations.

This guide will first elucidate a robust synthetic pathway to 2-Hydroxy-1-(2-pyridyl)ethanone from readily available starting materials. Subsequently, it will present a detailed application of this intermediate in the synthesis of a key pyridone-based scaffold, a core structure found in numerous kinase inhibitors with applications in oncology.[2][3][4]

Synthesis of 2-Hydroxy-1-(2-pyridyl)ethanone: A Multi-step Approach

A reliable synthesis of 2-Hydroxy-1-(2-pyridyl)ethanone can be achieved through a multi-step sequence starting from 2-picolinic acid. This pathway involves the formation of the corresponding methyl ketone, followed by α-hydroxylation.

Overall Synthetic Workflow

The synthesis proceeds via the conversion of 2-picolinic acid to 2-acetylpyridine, which is then hydroxylated to yield the target compound.

Caption: Synthetic workflow for 2-Hydroxy-1-(2-pyridyl)ethanone.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Acetylpyridine from 2-Picolinic Acid

This procedure is adapted from established methods for the synthesis of ketones from carboxylic acids.[4][5]

Materials:

-

2-Picolinic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Anhydrous toluene

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Di-tert-butyl malonate

-

Triethylamine (Et₃N)

-

Magnesium chloride (MgCl₂) or other inorganic salt catalyst[4]

-

Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Formation of 2-Picolinoyl Chloride: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 2-picolinic acid in anhydrous toluene. Add a catalytic amount of DMF. While stirring, add a chlorinating agent (e.g., thionyl chloride) dropwise at room temperature. Heat the mixture to reflux for 2-3 hours.[5] After completion of the reaction (monitored by TLC or disappearance of starting material), remove the excess chlorinating agent and solvent under reduced pressure. The crude 2-picolinoyl chloride is used directly in the next step.

-

Acylation of Malonate: In a separate flask, dissolve di-tert-butyl malonate, an inorganic salt catalyst (e.g., MgCl₂), and a base (e.g., triethylamine) in an inert solvent.[4] Cool the mixture in an ice bath and add the crude 2-picolinoyl chloride dropwise. Allow the reaction to warm to room temperature and stir until completion.

-

Hydrolysis and Decarboxylation: Acidify the reaction mixture with hydrochloric acid. Separate the organic layer, and wash successively with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude di-tert-butyl 2-picolinoylmalonate. This intermediate is then subjected to acidic hydrolysis and decarboxylation by refluxing in a mixture of water, an organic acid (e.g., acetic acid), and an inorganic acid (e.g., sulfuric acid) to yield 2-acetylpyridine.[4]

Protocol 2: Synthesis of 2-Hydroxy-1-(2-pyridyl)ethanone from 2-Acetylpyridine

This protocol involves the oxidation of the methyl group of 2-acetylpyridine to a hydroxyl group.

Materials:

-

2-Acetylpyridine

-

Selenium dioxide (SeO₂)

-

Dioxane and water

-

Sodium borohydride (NaBH₄) or other suitable reducing agent

-

Methanol or ethanol

-

Diatomaceous earth

Procedure:

-

Oxidation to 2-Pyridylglyoxal: Dissolve 2-acetylpyridine in a mixture of dioxane and water. Add selenium dioxide in portions while stirring. Heat the mixture to reflux for several hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture and filter through a pad of diatomaceous earth to remove the selenium byproduct. Concentrate the filtrate under reduced pressure to obtain crude 2-pyridylglyoxal.

-

Reduction to the α-Hydroxy Ketone: Dissolve the crude 2-pyridylglyoxal in methanol or ethanol and cool the solution in an ice bath. Add sodium borohydride portion-wise, maintaining the temperature below 10 °C. Stir the reaction for 1-2 hours at room temperature. Quench the reaction by the slow addition of water. Remove the solvent under reduced pressure and extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield crude 2-Hydroxy-1-(2-pyridyl)ethanone. The product can be purified by column chromatography on silica gel.

Application in the Synthesis of a Pyridone-Based Kinase Inhibitor Scaffold

2-Hydroxy-1-(2-pyridyl)ethanone serves as a key precursor for the synthesis of substituted 2-pyridones, which are core components of many kinase inhibitors.[2][3][4] The following protocol outlines a representative synthesis of a 4-hydroxy-2-pyridone derivative, a common pharmacophore in this class of drugs.

Reaction Scheme

Caption: Synthesis of a pyridone scaffold from 2-Hydroxy-1-(2-pyridyl)ethanone.

Protocol 3: Synthesis of a 3-Methyl-2-(2-pyridinyl)quinoxaline from 2-Hydroxy-1-(2-pyridyl)ethanone

This protocol demonstrates the conversion of the α-hydroxy ketone to a diketone, followed by cyclocondensation to form a quinoxaline, which can be a precursor to more complex pyridone structures. This is based on the reactivity of similar pyridinyl α-hydroxyketones.[6]

Materials:

-

2-Hydroxy-1-(2-pyridyl)ethanone

-

Selenium dioxide (SeO₂)

-

Aqueous dioxane

-

o-Phenylenediamine

-

Ethanol

Procedure:

-

Oxidation to Pyridinyl α-Diketone: In a round-bottom flask, dissolve 2-Hydroxy-1-(2-pyridyl)ethanone in aqueous dioxane. Add selenium dioxide and heat the mixture to reflux for several hours. After completion, cool the reaction and filter to remove selenium byproducts. Concentrate the filtrate to obtain the crude pyridinyl α-diketone.

-

Condensation to Quinoxaline: Dissolve the crude pyridinyl α-diketone and o-phenylenediamine in ethanol. Heat the mixture to reflux for 2-4 hours. Upon cooling, the quinoxaline product will precipitate. Collect the solid by filtration, wash with cold ethanol, and dry to obtain the 3-methyl-2-(2-pyridinyl)quinoxaline.

Data and Characterization

Table 1: Physicochemical and Spectroscopic Data of 2-Hydroxy-1-(2-pyridyl)ethanone

| Property | Value |

| Molecular Formula | C₇H₇NO₂ |

| Molecular Weight | 137.14 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | ~80-85 °C (literature values vary) |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~8.6 (d, 1H, pyridine-H6), ~8.0 (d, 1H, pyridine-H3), ~7.8 (t, 1H, pyridine-H4), ~7.4 (t, 1H, pyridine-H5), ~4.9 (s, 2H, CH₂), ~4.0 (br s, 1H, OH) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~198 (C=O), ~152 (pyridine-C2), ~149 (pyridine-C6), ~137 (pyridine-C4), ~127 (pyridine-C5), ~122 (pyridine-C3), ~65 (CH₂) |

| IR (KBr, cm⁻¹) ν | ~3400 (O-H), ~1700 (C=O), ~1590, 1470 (C=C, C=N) |

| MS (ESI+) m/z | 138.05 [M+H]⁺ |

Note: Spectroscopic data are predicted or based on similar compounds and should be confirmed experimentally.

Safety and Handling

2-Hydroxy-1-(2-pyridyl)ethanone and its precursors should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) for each chemical used.

Conclusion

2-Hydroxy-1-(2-pyridyl)ethanone is a valuable and versatile intermediate in the synthesis of pharmaceutical compounds. Its strategic combination of a reactive α-hydroxy ketone functionality and a pyridyl moiety allows for the construction of complex heterocyclic systems, such as the pyridone scaffolds found in numerous kinase inhibitors. The protocols detailed in this guide provide a solid foundation for researchers to synthesize and utilize this important building block in their drug discovery and development efforts.

References

-

Chand, K., Prasad, S., Tiwari, R. K., Shirazi, A. N., Kumar, S., Parang, K., & Sharma, S. K. (2014). Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. Bioorganic & Medicinal Chemistry, 22(6), 1845-1853. [Link]

-

Kim, H. L., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 51(18), 5330-5341. [Link]

- CN109503469A - A kind of preparation method of 2- acetylpyridine - Google P

-

Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Medicinal Chemistry, 13(12), 1601-1633. [Link]

- CN109503469B - Preparation method of 2-acetylpyridine - Google P

-

Recent Advances of Pyridinone in Medicinal Chemistry. Molecules, 27(7), 2088. [Link]

-

Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one. Journal of Medicinal Chemistry, 35(21), 3792-3802. [Link]

-

Highly efficient synthesis of HIV NNRTI doravirine. Organic Letters, 17(6), 1353-1356. [Link]

-

Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir. Organic Process Research & Development, 27(5), 847-853. [Link]

- CN111995566B - Synthesis method of 2-hydroxyethyl pyridine - Google P

-

Discovery and optimization of 2-pyridinone aminal integrase strand transfer inhibitors for the treatment of HIV. Bioorganic & Medicinal Chemistry Letters, 27(8), 1731-1736. [Link]

-

Synthesis of 2-pyridones. Organic Chemistry Portal. [Link]

-

2-Pyridone - Wikipedia. [Link]

-

2-Pyridinecarboxaldehyde | C6H5NO | CID 14273 - PubChem. [Link]

-

Synthesis of Raltegravir (2) by Vincenzo Summa et al. - ResearchGate. [Link]

-

2-(2-Hydroxyethyl)pyridine | C7H9NO | CID 7675 - PubChem. [Link]

-

Pyridine synthesis - Organic Chemistry Portal. [Link]

-

Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. Molecules, 28(11), 4376. [Link]

-

Synthesis of 2-pyridones - University of Bristol. [Link]

-

Pyridines - Wikipedia. [Link]

-

Synthesis and reactions of 1-hydroxy-1-(pyridinyl)-2-propanones. Journal of Heterocyclic Chemistry, 24(4), 1029-1032. [Link]

Sources

- 1. 2-Pyridone synthesis [organic-chemistry.org]

- 2. "Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridi" by Karam Chand, Suchita Prasad et al. [digitalcommons.uri.edu]

- 3. Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. "Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridi" by Karam Chand, Suchita Prasad et al. [digitalcommons.chapman.edu]

- 5. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Pyridone - Wikipedia [en.wikipedia.org]

Application Note: Strategic Utilization of 2-Hydroxy-1-(2-pyridyl)ethanone in Medicinal Chemistry

This guide details the application, synthesis, and medicinal utility of 2-Hydroxy-1-(2-pyridyl)ethanone (also known as

Executive Summary

2-Hydroxy-1-(2-pyridyl)ethanone represents a high-value "bifunctional synthon" in medicinal chemistry. Unlike simple acetylpyridines, the presence of the

-

Privileged Heterocycle Precursor: It acts as a 1,2-dicarbonyl equivalent for the rapid assembly of quinoxalines and imidazopyridines , motifs found in FDA-approved kinase inhibitors.

-

Chelation Pharmacophore: It provides an

tridentate donor set (upon derivatization), essential for designing metallodrugs (e.g., Copper/Iron chelators) that target ribonucleotide reductase in cancer cells.

This guide provides validated protocols for synthesizing this scaffold and deploying it to build bioactive libraries.

Chemical Architecture & Reactivity

The molecule consists of a pyridine ring attached to a glycoloyl moiety (

-

Electrophilic Center: The ketone carbonyl is highly activated by the electron-deficient pyridine ring, making it susceptible to nucleophilic attack (e.g., by hydrazines or amines).

-

Redox Active Site: The

-hydroxy ketone motif can be oxidized to a 1,2-diketone (pyridil) or reduced to a 1,2-diol, offering metabolic diversity. -

Chelation Pocket: The Pyridine-N and Carbonyl-O form a stable 5-membered chelate ring with metals. The

-hydroxyl group can provide a secondary anchor or improve water solubility.

Structural Logic Diagram

Figure 1: Synthetic utility map of 2-Hydroxy-1-(2-pyridyl)ethanone, illustrating its role as a divergent intermediate.

Experimental Protocols

Protocol A: Synthesis of the Scaffold

Rationale: Direct oxidation of 2-acetylpyridine is difficult to control. The bromination-hydrolysis sequence is the industry standard for scalability and purity.

Reagents:

-

2-Acetylpyridine (1.0 eq)

-

Bromine (

) or Pyridinium Tribromide (1.0 eq) -

Sodium Formate (HCOONa)

-

Solvents: Acetic acid, Ethanol, Water.

Step-by-Step Methodology:

-

Bromination: Dissolve 2-acetylpyridine in acetic acid/HBr (48%). Add bromine dropwise at 0°C. Stir at RT for 2 hours. Precipitate the hydrobromide salt with ether.

-

Checkpoint: Isolate 2-(bromoacetyl)pyridine HBr .

-

-

Hydrolysis: Dissolve the bromo-intermediate in 50% aqueous ethanol. Add excess Sodium Formate (3.0 eq) and reflux for 4 hours.

-

Workup: Evaporate ethanol. Neutralize with

(pH 7-8). Extract with Ethyl Acetate ( -

Purification: Recrystallize from hexane/ether or purify via silica flash chromatography (EtOAc/Hexane gradient).

Yield Expectation: 60-75%.

Validation:

Protocol B: Synthesis of Bioactive Quinoxalines

Rationale: Quinoxalines are "privileged structures" in oncology. This protocol uses the scaffold as a 1,2-dicarbonyl equivalent.[5]

Reagents:

-

2-Hydroxy-1-(2-pyridyl)ethanone (1.0 eq)

-

o-Phenylenediamine derivative (1.0 eq) (e.g., 4-fluoro-1,2-diaminobenzene)

-

Catalyst:

(10 mol%) or DMSO (oxidative solvent).

Methodology:

-

Condensation: Mix the ketone and diamine in DMSO.

-

Cyclization & Oxidation: Heat to 80°C for 6 hours.

-

Note: The reaction proceeds via Schiff base formation followed by cyclization. The

-hydroxy group is oxidized to the aromatic level (dehydrogenation) under these conditions, often facilitated by DMSO or atmospheric oxygen.

-

-

Isolation: Pour into ice water. Filter the precipitate.

-

Result: 2-(2-pyridyl)quinoxaline .

Protocol C: Metallodrug Ligand Synthesis (Thiosemicarbazone)

Rationale:

Methodology:

-

Dissolve 2-Hydroxy-1-(2-pyridyl)ethanone in Ethanol.

-

Add Thiosemicarbazide (1.0 eq) and a catalytic drop of

. -

Reflux for 3 hours.

-

Cool to crystallize the Thiosemicarbazone ligand .

-

Metal Complexation: React the ligand with

or

Analytical Data & Characterization

Table 1: Key Spectroscopic Markers

| Fragment | Technique | Expected Signal | Interpretation |

| Carbonyl (C=O) | IR | Ketone stretch (lowered by H-bonding). | |

| Hydroxyl (O-H) | IR | Broad band; indicates | |

| Methylene (CH2) | 1H NMR | Singlet (deshielded by O and C=O). | |

| Pyridine Ring | 1H NMR | 4 protons; H-6 (adj to N) is most deshielded. | |

| Molecular Ion | MS (ESI) | Base peak for |

Biological Assay Context

When screening libraries derived from this scaffold, prioritize the following assays:

-

MTT Cytotoxicity Assay:

-

Ribonucleotide Reductase (RNR) Inhibition:

-

Relevance: Thiosemicarbazone derivatives specifically target the iron center of RNR, blocking DNA synthesis.

-

-

Antimicrobial MIC:

References

-

Synthesis of Pyridinyl

-Hydroxyketones:- Source:Canadian Journal of Chemistry, "Synthesis and reactions of 1-hydroxy-1-(pyridinyl)-2-propanones."

- Context: Describes the lithi

-

Quinoxaline Synthesis via 1,2-Dicarbonyls

-

Source:ResearchGate, "Reaction of ortho-phenylenediamine with various 1,2-diketones."[5]

- Context: Validates the condensation protocol for heterocycle form

-

-

Metal Complexes of Pyridyl Ketones

- Source:Journal of Molecular Structure, "Synthesis, crystal structure and spectroscopic studies of a new silver complex derived

- Context: Illustrates the coordination chemistry potential of acetylpyridine deriv

-

PubChem Compound Summary

Sources

- 1. jackwestin.com [jackwestin.com]

- 2. m.youtube.com [m.youtube.com]

- 3. chemtube3d.com [chemtube3d.com]

- 4. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Pyridines - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Ethanone, 2-hydroxy-1-phenyl- (CAS 582-24-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

The Versatile Virtuoso: "2-Hydroxy-1-(2-pyridyl)ethanone" as a Strategic Building Block for Heterocyclic Compound Synthesis

Application Note & Synthetic Protocols

Abstract: This document provides an in-depth technical guide on the application of "2-Hydroxy-1-(2-pyridyl)ethanone" as a versatile and strategic building block in the synthesis of a diverse array of heterocyclic compounds. We will explore the unique reactivity conferred by its trifunctional nature—possessing a ketone, a secondary alcohol, and a pyridine ring—and detail its application in the construction of key heterocyclic scaffolds such as quinoxalines, indolizines, and thiazoles. This guide is intended for researchers, scientists, and professionals in drug development, offering not only detailed experimental protocols but also the underlying mechanistic rationale to empower innovative synthetic design.

Introduction: The Strategic Advantage of a Trifunctional Building Block

Heterocyclic compounds form the bedrock of medicinal chemistry and materials science, with over 85% of all biologically active chemical entities containing a heterocycle.[1] The pyridine ring, in particular, is a common and important structural element in pharmaceuticals.[2] "2-Hydroxy-1-(2-pyridyl)ethanone" emerges as a particularly powerful synthon due to the strategic placement of three key functional groups:

-

The Ketone: An electrophilic center, readily participating in condensation and cyclization reactions.

-

The α-Hydroxy Group: Can act as a nucleophile, be oxidized to a diketone in situ, or be eliminated to form an unsaturated intermediate.

-

The Pyridine Nitrogen: A basic and nucleophilic site, capable of catalyzing reactions, participating in cyclizations, and forming pyridinium ylides.

This unique combination allows for a variety of reaction pathways to be explored from a single, readily accessible starting material, making it an efficient tool for generating molecular diversity.

Synthesis of Quinoxalines: A Gateway to Bioactive Scaffolds

Quinoxalines are a class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer and antiviral properties.[3] The most common route to quinoxalines is the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound.[4] "2-Hydroxy-1-(2-pyridyl)ethanone" can be effectively utilized in this synthesis through in situ oxidation to the corresponding α-ketoaldehyde, which then readily condenses with 1,2-diamines.

Mechanistic Rationale:

The reaction proceeds via a two-step sequence. First, the α-hydroxyketone is oxidized to the more reactive 1,2-dicarbonyl intermediate. This is immediately followed by a double condensation reaction with the 1,2-diamine, leading to the formation of the stable, aromatic quinoxaline ring system. The choice of oxidant is crucial for the efficiency of this one-pot reaction.

Workflow for Quinoxaline Synthesis:

Caption: One-pot synthesis of 2-(pyridin-2-yl)quinoxalines.

Experimental Protocol: Synthesis of 2-(Pyridin-2-yl)quinoxaline

Materials:

-

2-Hydroxy-1-(2-pyridyl)ethanone (1.0 eq)

-

1,2-Phenylenediamine (1.0 eq)

-

Iodine (I₂) (0.25 eq)

-

Dimethyl sulfoxide (DMSO)

-

Ethanol

-

Saturated sodium thiosulfate solution

-

Brine

Procedure:

-

To a stirred solution of 2-Hydroxy-1-(2-pyridyl)ethanone in DMSO, add 1,2-phenylenediamine and iodine.[4]

-

Heat the reaction mixture at 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with saturated sodium thiosulfate solution to remove excess iodine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-(pyridin-2-yl)quinoxaline.

Expected Data: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Access to Indolizine Scaffolds: Exploiting Pyridinium Ylide Chemistry

Indolizine derivatives are another important class of N-fused heterocycles with diverse biological activities.[5] A powerful method for their synthesis is the 1,3-dipolar cycloaddition of pyridinium ylides with dipolarophiles. "2-Hydroxy-1-(2-pyridyl)ethanone" can be a precursor to the requisite pyridinium salt for ylide generation.

Mechanistic Rationale:

The synthesis begins with the conversion of the hydroxyl group to a better leaving group, typically a halide, to facilitate the formation of a pyridinium salt. Treatment of this salt with a base generates the pyridinium ylide, a 1,3-dipole. This ylide then undergoes a [3+2] cycloaddition reaction with an electron-deficient alkene or alkyne, followed by oxidation to yield the aromatic indolizine.

Workflow for Indolizine Synthesis:

Caption: Synthesis of indolizines via 1,3-dipolar cycloaddition.

Experimental Protocol: Synthesis of a Substituted Indolizine

Materials:

-

2-Hydroxy-1-(2-pyridyl)ethanone (1.0 eq)

-

Phosphorus tribromide (PBr₃) (0.4 eq)

-

Pyridine (as reactant and solvent)

-

N-Phenylmaleimide (1.1 eq)

-

Triethylamine (2.0 eq)

-

Toluene

-

Palladium on carbon (10%)

Procedure:

-

Synthesis of 2-Bromo-1-(2-pyridyl)ethanone: Carefully add PBr₃ to a solution of 2-Hydroxy-1-(2-pyridyl)ethanone in a suitable solvent like diethyl ether at 0 °C. Stir for a few hours, then quench with water and extract the product.

-

Formation of Pyridinium Salt: Dissolve the crude 2-bromo-1-(2-pyridyl)ethanone in excess pyridine and stir at room temperature to form the pyridinium salt.

-

Cycloaddition: To the pyridinium salt suspension in toluene, add N-phenylmaleimide and triethylamine. Heat the mixture to reflux and monitor by TLC.

-

Aromatization: After the cycloaddition is complete, add 10% Pd/C to the reaction mixture and continue to reflux in the presence of air to effect dehydrogenation to the aromatic indolizine.

-

Work-up the reaction by filtering off the catalyst and concentrating the solvent. Purify the residue by column chromatography.

Thiazole Synthesis: The Hantzsch Thiazole Synthesis and its Variants

The thiazole ring is a key component in numerous pharmaceuticals, including antimicrobial and anticancer agents. The Hantzsch thiazole synthesis, the reaction of an α-haloketone with a thioamide, is a classic and reliable method for its construction.[3] "2-Hydroxy-1-(2-pyridyl)ethanone" can be readily converted to the necessary α-haloketone precursor.

Mechanistic Rationale:

Similar to the indolizine synthesis, the hydroxyl group is first converted to a halide. The resulting 2-halo-1-(2-pyridyl)ethanone then undergoes condensation with a thioamide. The sulfur of the thioamide acts as a nucleophile, attacking the carbon bearing the halogen. This is followed by an intramolecular cyclization and dehydration to afford the substituted thiazole.

Workflow for Thiazole Synthesis:

Caption: Hantzsch-type synthesis of 4-(pyridin-2-yl)thiazoles.

Experimental Protocol: Synthesis of 2-Amino-4-(pyridin-2-yl)thiazole

Materials:

-

2-Hydroxy-1-(2-pyridyl)ethanone (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.2 eq)

-

Thiourea (1.1 eq)

-

Ethanol

-

Sodium bicarbonate solution

Procedure:

-

Synthesis of 2-Chloro-1-(2-pyridyl)ethanone: To a solution of 2-Hydroxy-1-(2-pyridyl)ethanone in a suitable solvent, add thionyl chloride dropwise at 0 °C. Stir the reaction mixture until the starting material is consumed (monitor by TLC).

-

Cyclocondensation: In a separate flask, dissolve thiourea in ethanol. Add the crude 2-chloro-1-(2-pyridyl)ethanone solution to the thiourea solution.

-

Reflux the reaction mixture for several hours.

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure 2-amino-4-(pyridin-2-yl)thiazole.

Summary of Applications and Reaction Conditions

| Heterocyclic Scaffold | Key Reactants | Reaction Type | Typical Conditions |

| Quinoxalines | 1,2-Diamines | Oxidative Cyclocondensation | I₂/DMSO, 80-100 °C |

| Indolizines | Pyridine, Dipolarophiles | 1,3-Dipolar Cycloaddition | Base, Heat, then Pd/C |

| Thiazoles | Thioamides | Hantzsch Synthesis | Halogenation, then Reflux in Ethanol |

Conclusion

"2-Hydroxy-1-(2-pyridyl)ethanone" is a highly valuable and versatile building block for the synthesis of a wide range of biologically relevant heterocyclic compounds. Its unique trifunctional nature allows for diverse synthetic transformations, including oxidative cyclocondensations, 1,3-dipolar cycloadditions, and Hantzsch-type reactions. The protocols outlined in this application note provide a solid foundation for researchers to explore the rich chemistry of this synthon and to develop novel heterocyclic molecules for applications in drug discovery and materials science. The ability to generate complex scaffolds from a single, accessible starting material underscores the efficiency and elegance of employing "2-Hydroxy-1-(2-pyridyl)ethanone" in modern organic synthesis.

References

-

ACG Publications. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. [Link][3]

-

Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines. [Link][4]

-

Organic Chemistry Portal. (n.d.). Synthesis of indolizines. [Link][3]

-

Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles. [Link][5]

-

MDPI. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. [Link][1]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link][7]

-

National Center for Biotechnology Information. (n.d.). Heterocycles in Medicinal Chemistry. [Link]

Sources

- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Gewald reaction - Wikipedia [en.wikipedia.org]

- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

Illuminating the Path Forward: Photochemical Applications of 2-Hydroxy-1-(2-pyridyl)ethanone Derivatives